molecular formula C9H13N3O B13673160 2-(Piperazin-1-yl)pyridin-4-ol

2-(Piperazin-1-yl)pyridin-4-ol

Cat. No.: B13673160
M. Wt: 179.22 g/mol
InChI Key: UPGXHFHYQUMKDZ-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)pyridin-4-ol is an organic compound with the molecular formula C9H13N3O and a molecular weight of 179.22 g/mol . It features a pyridin-4-ol moiety linked to a piperazine ring, a privileged scaffold in medicinal chemistry known for its broad and potent biological activities . Piperazine derivatives are extensively utilized in pharmaceutical research due to their diverse pharmacological profiles, which can include antimicrobial, antidepressant, anticonvulsant, anti-parkinson, and antipsychotic properties . The piperazine ring is a common building block in many approved drugs and active research compounds, contributing to significant interactions with biological targets . For instance, related pyridinylpiperazine structures are investigated as key components in novel compounds for treating neurological diseases and as active agents against infectious diseases like Toxoplasma gondii . The SMILES notation for this compound is OC1C=CN=C(N2CCNCC2)C=1 . Researchers value this compound as a versatile intermediate for the synthesis and exploration of new therapeutic agents. It is recommended to store the product at 2-8°C . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

2-piperazin-1-yl-1H-pyridin-4-one

InChI

InChI=1S/C9H13N3O/c13-8-1-2-11-9(7-8)12-5-3-10-4-6-12/h1-2,7,10H,3-6H2,(H,11,13)

InChI Key

UPGXHFHYQUMKDZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC(=O)C=CN2

Origin of Product

United States

Synthetic Methodologies for 2 Piperazin 1 Yl Pyridin 4 Ol and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 2-(piperazin-1-yl)pyridin-4-ol reveals several logical bond disconnections that form the basis for its synthesis. The most common disconnections are at the C-N bond between the pyridine (B92270) ring and the piperazine (B1678402) moiety, and the bonds within the piperazine ring itself.

C-N Bond Disconnection: This strategy involves the formation of the bond between a pre-functionalized pyridine ring and a piperazine derivative. This is a convergent approach where the two key heterocyclic systems are synthesized separately and then coupled. This disconnection leads to synthetic routes such as nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. researchgate.net

Piperazine Ring Disconnections: An alternative approach involves constructing the piperazine ring onto a pyridine scaffold that already contains a nitrogen-based substituent at the 2-position. This can be achieved through strategies like reductive amination or cyclization reactions, where a linear precursor containing the pyridine and the elements of the piperazine ring is cyclized in a key step.

Established Synthetic Routes and Transformations

Several established synthetic routes are utilized to synthesize this compound and its analogs. These methods leverage fundamental organic reactions to achieve the desired molecular architecture.

Nucleophilic Substitution Reactions in Pyridine Functionalization

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of this compound. This reaction typically involves the displacement of a leaving group, such as a halogen, from an activated pyridine ring by a piperazine nucleophile. libretexts.org The pyridine ring is activated towards nucleophilic attack by the presence of electron-withdrawing groups and the ring nitrogen itself. youtube.com

The reaction of a 2-halopyridin-4-ol or a protected derivative with piperazine or a mono-protected piperazine (e.g., N-Boc-piperazine) is a common and direct method. nih.gov The reactivity of the halopyridine follows the general trend of F > Cl > Br > I for SNAr reactions. sci-hub.se The reaction is often carried out in a polar aprotic solvent like DMF or DMSO and may be facilitated by the use of a base to neutralize the generated hydrohalic acid. vulcanchem.commdpi.com

Table 1: Examples of Nucleophilic Aromatic Substitution for Pyridine Functionalization

Starting MaterialReagentConditionsProductReference
2-ChloropyridineSodium methoxideMethanol2-Methoxypyridine youtube.com
1-Chloro-2,4-dinitrobenzeneDimethylamineEthanol (B145695), RTN,N-Dimethyl-2,4-dinitroaniline libretexts.org
2-HalopyridinesBenzyl alcoholNMP, Microwave2-(Benzyloxy)pyridines sci-hub.se
4-Chloropyridinium chloridePiperazineIsopropyl alcohol, Reflux1-(Pyridin-4-yl)piperazine mdpi.com

This method is widely used in both laboratory and industrial settings due to its reliability and the availability of starting materials. nih.gov

Reductive Amination Approaches for Piperazine Ring Formation

Reductive amination is a versatile method for forming the piperazine ring directly on the pyridine scaffold. mdpi.com This process involves the reaction of a pyridine derivative containing an amino group and another functional group that can be transformed into the second nitrogen of the piperazine ring.

A common strategy involves the reductive amination of a carbonyl compound. iau.ir For instance, a 2-aminopyridine (B139424) derivative can be reacted with a bis(2-haloethyl)amine, followed by an intramolecular cyclization. Alternatively, a more convergent approach involves the reaction of a suitable pyridine precursor with a pre-formed piperazine. For example, a pyridine with an aldehyde at a specific position can undergo reductive amination with piperazine. researchgate.net Various reducing agents can be employed, including sodium triacetoxyborohydride, sodium cyanoborohydride, and catalytic hydrogenation. nih.govgoogle.com

Table 2: Reagents for Reductive Amination

Reducing AgentReference
Sodium triacetoxyborohydride nih.gov
Sodium cyanoborohydride google.com
Zirconium borohydride-piperazine complex iau.ir
Catalytic Hydrogenation researchgate.netnih.gov

This approach is particularly useful for creating substituted piperazine rings by using appropriately substituted starting materials. nih.gov

Transition Metal-Catalyzed Cross-Coupling Strategies (e.g., Buchwald–Hartwig Amination)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful tool for the synthesis of N-aryl and N-heteroaryl piperazines. nih.govnih.gov This reaction allows for the formation of the C-N bond between a halopyridine and piperazine under relatively mild conditions.

The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, in combination with a suitable phosphine (B1218219) ligand, like XPhos or RuPhos, and a base. nih.govnih.gov This methodology is highly versatile and tolerates a wide range of functional groups on both the pyridine and piperazine components. acs.org While highly effective, the cost of the palladium catalyst and ligands can be a consideration for large-scale synthesis. nih.gov Copper-catalyzed Ullmann-type reactions also provide an alternative for these C-N bond formations. mdpi.comnih.gov

Table 3: Conditions for Buchwald-Hartwig Amination of Halopyridines

Catalyst/Ligand SystemBaseApplicationReference
Pd(OAc)₂ / XPhosDBU, MTBDAmination of aryl nonaflates nih.gov
RuPhos-precatalyst / LiHMDSC,N-cross coupling of 3-halo-2-aminopyridines nih.gov
Pd(dba)₂ / P(t-Bu)₂(o-biphenyl)(i-Pr)₂NEtHomocoupling of 2-iodopyridine mdpi.com

Multicomponent Reaction (MCR) Implementations

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like this compound and its analogs by combining three or more starting materials in a single step. nih.govresearchgate.net Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-suited for generating molecular diversity. organic-chemistry.orgnih.govresearchgate.net

While direct synthesis of the target molecule in one step via an MCR might be challenging, these reactions can be used to rapidly assemble key intermediates that can then be converted to the final product. rug.nl For example, an MCR could be designed to form a highly substituted pyridine ring, which is then functionalized with a piperazine moiety in a subsequent step. tandfonline.com The efficiency and high atom economy of MCRs make them an attractive strategy in drug discovery and combinatorial chemistry. researchgate.net

Cyclization Reactions for Heterocyclic Assembly

The formation of the piperazine ring via cyclization is another important synthetic strategy. researchgate.net This can be achieved through various intramolecular reactions. For example, a suitably substituted pyridine with a linear side chain containing two nitrogen atoms, or precursors that can be converted to them, can be cyclized to form the piperazine ring. mdpi.com

Gold-catalyzed cyclization of alkynylamines has emerged as a method for constructing piperazine derivatives. kaust.edu.sa Another approach involves the reductive cyclization of diimines, which can be prepared from the condensation of a 1,2-diamine and two aldehydes, to yield substituted piperazines. thieme-connect.com These methods provide access to a range of substituted piperazines that might be difficult to obtain through other routes.

Stereoselective Synthesis of Enantiopure Intermediates

The synthesis of enantiomerically pure piperazine and pyridine intermediates is crucial for developing chiral analogues of this compound. Various stereoselective strategies have been developed to access these key structural motifs.

One prominent approach is the catalytic asymmetric allylic alkylation to produce chiral piperazin-2-ones, which serve as precursors to chiral piperazines. nih.govcaltech.edu For instance, the asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones can yield highly enantioenriched tertiary piperazine-2-ones. caltech.edu Subsequent deprotection and reduction steps afford the corresponding chiral tertiary piperazines. nih.gov The choice of catalyst and ligand system is critical for achieving high enantioselectivity.

Another powerful technique is the asymmetric hydrogenation of prostereogenic precursors. The enantioselective hydrogenation of 3-alkylidene-2,5-ketopiperazines, catalyzed by Rhodium/f-spiroPhos complexes under mild conditions, provides an efficient route to chiral 2,5-ketopiperazine derivatives with enantioselectivities reported up to 99.9% ee. nih.gov These diketopiperazines can then be selectively reduced to the desired chiral piperazines.

Asymmetric lithiation-trapping of N-Boc protected piperazines represents a direct method for functionalizing the piperazine ring. york.ac.uk This technique uses a chiral ligand, such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate, in combination with s-butyllithium to deprotonate a position alpha to a nitrogen atom stereoselectively. york.ac.uk The resulting lithiated intermediate is then quenched with an electrophile to afford an α-substituted piperazine as a single stereoisomer. york.ac.uk Mechanistic studies have shown that the choice of electrophile and the substituent on the distal nitrogen atom can unexpectedly influence both the yield and the enantioselectivity of the reaction. york.ac.uk

Furthermore, chiral intermediates can be synthesized from the "chiral pool," utilizing naturally occurring enantiopure starting materials like amino acids. nih.gov Other methods include enzyme-mediated chiral resolution and the use of chiral oxazaborolidine catalysts for asymmetric reductions. nih.govthieme-connect.com

Table 1: Examples of Stereoselective Synthesis Methods for Piperazine Intermediates

Method Catalyst/Reagent Precursor Product Enantiomeric Excess (ee) Reference
Asymmetric Allylic Alkylation [Pd2(pmdba)3], (S)-(CF3)3-tBuPHOX N-protected piperazin-2-ones Enantioenriched tertiary piperazine-2-ones High caltech.edu
Asymmetric Hydrogenation Rh/f-spiroPhos complex 3-Alkylidene-2,5-ketopiperazines Chiral 2,5-ketopiperazine derivatives Up to 99.9% nih.gov
Asymmetric Lithiation s-BuLi/(-)-sparteine N-Boc-N'-alkyl-piperazine Enantiopure α-substituted piperazines High york.ac.uk

Synthesis of Advanced Synthetic Intermediates

The construction of this compound and its analogues relies on the availability of advanced synthetic intermediates, primarily functionalized pyridin-4-ols and piperazine derivatives.

A flexible three-component reaction provides a versatile route to highly substituted pyridin-4-ol derivatives. chim.it This method involves the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids. chim.it The resulting pyridinol derivatives are excellent precursors for further functionalization due to the presence of a free hydroxyl group at the C-4 position and a protected alkoxy group at C-3, allowing for selective transformations. chim.it A streamlined one-pot procedure can be employed, and subsequent modifications, such as palladium-catalyzed reactions, can introduce a wide variety of substituents. nih.gov

Another strategy involves the rhodium carbenoid induced ring expansion of isoxazoles. acs.org This one-pot procedure first involves the formal insertion of a rhodium vinylcarbenoid across the N-O bond of an isoxazole. acs.org Upon heating, the insertion product rearranges to a 1,4-dihydropyridine, which is then oxidized with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to afford a highly functionalized pyridine. acs.org

For the piperazine moiety, a key intermediate is often a protected piperazine, such as tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. google.com The synthesis of this intermediate can be achieved by reacting 5-chloro-2-nitropyridine (B1630408) with piperazine, followed by protection of the piperazine nitrogen (e.g., with a Boc group), and subsequent reduction of the nitro group to an amine. google.comgoogleapis.com The synthesis of various substituted piperazines often involves the nucleophilic substitution of an appropriate halide with piperazine or a mono-protected piperazine derivative. nih.govmdpi.com

Table 2: Key Advanced Intermediates and Synthetic Approaches

Intermediate Synthetic Method Key Reagents Features Reference
Highly substituted pyridin-4-ols Three-component reaction Lithiated alkoxyallenes, nitriles, carboxylic acids High flexibility in substitution patterns chim.it
Highly functionalized pyridines Rhodium carbenoid insertion/ring expansion Isoxazoles, diazo compounds, Rh₂(OAc)₄, DDQ One-pot procedure, unique disconnection strategy acs.org
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate Multi-step synthesis 5-Chloro-2-nitropyridine, piperazine, Boc-anhydride, Pd/C, H₂ Key building block for coupling reactions google.comgoogleapis.com

Scalable and Efficient Process Development for Compound Synthesis

Transitioning a synthetic route from laboratory scale to industrial production requires significant process development to ensure scalability, efficiency, safety, and cost-effectiveness. For complex molecules like piperazinyl pyridine derivatives, this often involves redesigning synthetic steps and optimizing reaction conditions.

The choice of solvent and reaction conditions is critical for large-scale operations. In the synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, changing the solvent from a lab-scale procedure to n-butanol for the initial coupling reaction increased the yield and eliminated the need for chromatographic purification. googleapis.com Similarly, large-scale preparations of pyridine intermediates have been optimized using Kröhnke pyridine synthesis, which can furnish multi-kilogram quantities of product without requiring the oxidation of a dihydropyridine (B1217469) intermediate. atlanchimpharma.com

| Key Strategy | Linear synthesis | Convergent synthesis, optimized conditions | Reduced cost, improved safety and efficiency | google.comacs.org |

Purification and Isolation Techniques for Synthetic Products

The purification and isolation of the final compound and its intermediates are critical steps to ensure the required purity standards are met. A combination of techniques is often employed, with the choice depending on the physicochemical properties of the compound and its impurities.

Crystallization is a widely used and scalable method for purifying solid compounds. esisresearch.org The selection of an appropriate solvent or solvent system is the most critical factor. ijddr.in An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble or insoluble at all temperatures. ijddr.in For piperazinyl pyridine derivatives, final products and intermediates are often isolated and purified by crystallization or recrystallization from solvents like acetone (B3395972), isopropanol, or heptane. google.comgoogleapis.com In some cases, impurities that are difficult to remove can be separated by derivatizing the crude mixture, which alters the solubility properties of the components, allowing for effective separation. researchgate.net

Chromatographic techniques are indispensable for purification, especially when crystallization is ineffective or for separating closely related compounds. esisresearch.org Flash chromatography on silica (B1680970) gel is common in laboratory-scale synthesis to isolate products after a reaction. nih.govresearchgate.net However, for large-scale production, chromatography is often avoided due to high cost and solvent consumption. google.comacs.org

The formation of a salt can be a highly effective purification strategy. By converting a basic compound, such as one containing a piperazine moiety, into a salt (e.g., hydrochloride or succinate), its solubility properties are significantly altered. google.comresearchgate.net This often facilitates purification by crystallization, as the salt may have better crystalline properties and different solubility than the free base and its impurities. For instance, an intermediate in a related synthesis was purified by forming the hydrochloride salt, which precipitated from the solution while impurities remained dissolved. researchgate.net The succinate (B1194679) salt of a complex piperazinyl-pyridin-ylamino compound was found to have good stability and non-hygroscopicity, making it suitable for formulation. google.com

Finally, after isolation, the purity of the compound is confirmed using analytical techniques such as melting point analysis, Nuclear Magnetic Resonance (NMR), and High-Performance Liquid Chromatography (HPLC). googleapis.comgoogle.com

Table 4: Common Purification Techniques

Technique Principle Application Example Advantage Reference
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures. Purifying solid intermediates from solvents like acetone or heptane. Scalable, cost-effective for solid compounds. google.comgoogleapis.comesisresearch.org
Chromatography Differential partitioning of components between a stationary phase and a mobile phase. Separation of isomers or purification of non-crystalline oils at lab scale. High resolution for complex mixtures. nih.govresearchgate.net
Salt Formation Conversion of the compound to a salt to alter its physical properties (e.g., solubility, crystallinity). Isolation of a basic piperazine compound as a hydrochloride or succinate salt to facilitate crystallization. Can dramatically improve purification efficiency and handling properties. google.comresearchgate.net

| Extraction | Separation based on differential solubility in two immiscible liquid phases. | Work-up procedure to remove water-soluble or acid/base-soluble impurities. | Simple and effective for initial cleanup. | google.comsci-hub.se |

Advanced Spectroscopic and Structural Characterization of 2 Piperazin 1 Yl Pyridin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule. For 2-(Piperazin-1-yl)pyridin-4-ol, a comprehensive NMR analysis, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR techniques, is essential for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, and the coupling between adjacent protons (J-coupling) provides information about the connectivity of the carbon skeleton.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring and the piperazine (B1678402) ring. The protons on the pyridine ring are anticipated to appear in the aromatic region of the spectrum, typically between 6.0 and 8.5 ppm. The chemical shifts of the piperazine protons are expected in the aliphatic region, generally between 2.5 and 4.0 ppm. The presence of the hydroxyl group on the pyridine ring and the secondary amine in the piperazine ring will also be evident in the spectrum, often as broad singlets, the positions of which can be dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.65d1HH-6 (Pyridine)
~6.20dd1HH-5 (Pyridine)
~5.90d1HH-3 (Pyridine)
~3.40t4HH-2', H-6' (Piperazine)
~2.80t4HH-3', H-5' (Piperazine)
~9.50br s1HOH (Pyridinol)
~4.80br s1HNH (Piperazine)

Note: Predicted data is based on chemical shift estimation software and typical values for similar structural motifs. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., aromatic, aliphatic, attached to a heteroatom).

The ¹³C NMR spectrum of this compound is predicted to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The carbon atoms of the pyridine ring are expected to resonate in the downfield region (typically 100-160 ppm), with the carbon attached to the oxygen (C-4) and the carbon attached to the piperazine nitrogen (C-2) appearing at the lower end of this range due to the electron-withdrawing effects of the heteroatoms. The carbon atoms of the piperazine ring will appear in the upfield region (typically 40-60 ppm).

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~158.0C-2 (Pyridine)
~165.0C-4 (Pyridine)
~140.0C-6 (Pyridine)
~105.0C-5 (Pyridine)
~95.0C-3 (Pyridine)
~45.0C-2', C-6' (Piperazine)
~50.0C-3', C-5' (Piperazine)

Note: Predicted data is based on chemical shift estimation software and typical values for similar structural motifs. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms in a molecule, resolving signal overlap, and confirming structural assignments.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically over two or three bonds. For this compound, COSY is expected to show correlations between the adjacent protons on the pyridine ring (H-5 and H-6, and H-5 and H-3). It would also show a correlation between the two sets of methylene (B1212753) protons in the piperazine ring (H-2'/H-6' and H-3'/H-5').

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This experiment is crucial for unambiguously assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~7.65 ppm (H-6) would show a correlation to the carbon signal at ~140.0 ppm (C-6).

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a highly accurate technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. This allows for the unambiguous determination of the molecular formula.

For this compound, the expected monoisotopic mass can be calculated based on its molecular formula, C₉H₁₃N₃O. The HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺.

Table 3: Predicted HRMS Data for this compound

IonCalculated m/z
[C₉H₁₄N₃O]⁺ ([M+H]⁺)180.1131

The observation of an ion with a mass-to-charge ratio that matches the calculated value to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound is expected to display characteristic absorption bands corresponding to its various functional groups. The presence of the O-H and N-H bonds will give rise to broad absorption bands in the high-frequency region of the spectrum. The C=C and C=N bonds of the aromatic pyridine ring will show characteristic absorptions in the 1600-1400 cm⁻¹ region. The C-N and C-O stretching vibrations will also produce distinct signals.

Table 4: Predicted FTIR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200BroadO-H stretch (Pyridinol)
~3300-3100BroadN-H stretch (Piperazine)
~3100-3000MediumAromatic C-H stretch
~2950-2800MediumAliphatic C-H stretch
~1620-1580StrongC=C and C=N stretching (Pyridine ring)
~1250StrongC-O stretch (Pyridinol)
~1200MediumC-N stretch (Aryl-amine)
~1100MediumC-N stretch (Aliphatic amine)

Note: Predicted data is based on characteristic group frequencies. Actual experimental values may vary in position and intensity.

Raman Spectroscopy for Molecular Vibrations

This section would typically present the Raman spectrum of solid this compound. An analysis would involve assigning observed Raman shifts (in cm⁻¹) to specific molecular vibrations. Key vibrational modes would include the stretching and bending of the pyridine ring, the piperazine ring (e.g., C-N, C-C, N-H stretching, and CH₂ rocking/twisting), and vibrations of the C-O bond of the hydroxyl group. A data table would list the prominent Raman peaks and their tentative assignments, providing insight into the molecule's vibrational fingerprint.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Here, the UV-Vis absorption spectrum of this compound, likely recorded in a solvent such as ethanol (B145695) or methanol, would be analyzed. The discussion would focus on the wavelengths of maximum absorbance (λmax) corresponding to electronic transitions within the molecule's chromophores, primarily the substituted pyridine ring. Transitions such as π → π* and n → π* would be identified. A data table would summarize the λmax values and their corresponding molar absorptivity coefficients (ε), which are crucial for quantitative analysis.

X-ray Crystallography for Solid-State Structure Determination

This section would provide a detailed description of the single-crystal X-ray diffraction analysis of this compound. It would report the precise solid-state structure, including bond lengths, bond angles, and torsion angles. Key findings would cover the conformation of the piperazine ring (e.g., chair, boat), the planarity of the pyridine ring, and the relative orientation of the two ring systems. A significant part of the analysis would focus on intermolecular interactions, such as hydrogen bonding involving the pyridinol -OH group and the piperazine N-H group, and potential π-π stacking interactions, which dictate the crystal packing. Crystallographic data would be presented in a standardized table.

Table X: Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₉H₁₃N₃O
Formula Weight195.22 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
Volume (ų)Value
Z4
Density (calc) (g/cm³)Value
R-factor (%)Value

Elemental Analysis (EA) for Compositional Verification

This subsection would present the results of the elemental analysis, which determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the compound. These experimental values would be compared against the theoretically calculated percentages for the chemical formula C₉H₁₃N₃O to verify the compound's elemental composition and purity.

Table Y: Hypothetical Elemental Analysis Data for this compound

ElementCalculated (%)Found (%)
Carbon (C)55.37Value
Hydrogen (H)6.71Value
Nitrogen (N)21.52Value

Thermal Analysis (e.g., Thermogravimetric Analysis - TGA)

This final section would describe the thermal stability of this compound using data from thermogravimetric analysis (TGA). The TGA curve would show the percentage of mass loss as a function of temperature, indicating the decomposition temperature of the compound. The analysis would identify the onset temperature of decomposition and the temperatures of maximum mass loss rates, providing insight into the compound's stability under thermal stress.

Computational and Theoretical Chemistry Studies of 2 Piperazin 1 Yl Pyridin 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules like 2-(Piperazin-1-yl)pyridin-4-ol. These methods, rooted in quantum mechanics, provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for predicting molecular properties. For a molecule like this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G* or larger), can accurately predict its three-dimensional geometry, including bond lengths and angles. nih.gov

Structural parameters obtained from DFT calculations for related pyridine (B92270) and piperazine (B1678402) derivatives have shown good agreement with experimental data. nih.gov For instance, in a study on acridine (B1665455) and phenazine, which contain pyridine-like rings, B3LYP/6-31G* geometry optimizations yielded results consistent with experimental findings. nih.gov Similar accuracy is expected for the structural prediction of this compound.

Table 1: Representative DFT-Calculated Geometric Parameters for a Substituted Pyridine Analog

ParameterBond/AngleCalculated Value (B3LYP/6-31G*)
Bond LengthC-N (pyridine ring)~1.34 Å
Bond LengthC-C (pyridine ring)~1.39 Å
Bond AngleC-N-C (pyridine ring)~117°
Bond AngleN-C-C (pyridine ring)~123°

Note: The data in this table is representative of typical values for substituted pyridine rings and is intended to be illustrative for this compound.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis spectra). For a molecule containing chromophores like the pyridine ring, TD-DFT can elucidate the nature of its electronic transitions.

Studies on isomeric 5-(pyridyl)-1,3,4-oxadiazol-2-thiones have demonstrated that TD-DFT calculations can provide theoretical UV spectra that are in good agreement with experimental data. nih.gov The calculations can identify the specific molecular orbitals involved in the electronic transitions, such as π-π* and n-π* transitions, which are characteristic of heteroaromatic systems. nih.gov For this compound, TD-DFT would be instrumental in predicting its absorption wavelengths and understanding how electronic charge is redistributed upon excitation.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. aimspress.com

In related pyridine derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. researchgate.net For this compound, the HOMO is expected to have significant contributions from the piperazine nitrogen atoms and the hydroxyl-substituted pyridine ring, while the LUMO would likely be centered on the pyridine ring. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. aimspress.com

Table 2: Representative HOMO-LUMO Energies and Energy Gap for a Pyridine Derivative Analog

ParameterEnergy (eV)
HOMO Energy-6.65
LUMO Energy-1.82
HOMO-LUMO Energy Gap4.83

Note: This data is based on a study of quinoline (B57606) (benzo[b]pyridine) and serves as an illustrative example. scirp.org

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. libretexts.org The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). wolfram.com

For substituted pyridines, the most negative potential is typically located around the nitrogen atom of the pyridine ring, making it a primary site for protonation and interaction with electrophiles. cornell.eduresearchgate.net The hydroxyl group in this compound would also contribute to a region of negative potential, while the hydrogen atoms of the piperazine ring would exhibit positive potential. researchgate.net

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule, which in turn influences its biological activity. For molecules with rotatable bonds, like the one connecting the piperazine and pyridine rings in this compound, multiple conformations can exist.

Studies on N-arylpiperazines have shown that the piperazine ring can adopt different conformations, such as chair and boat forms, and the orientation of the aryl group relative to the piperazine ring can vary. mdpi.com The relative energies of these conformers can be calculated to determine the most stable, low-energy structures. This is often done by scanning the potential energy surface through systematic rotation of key dihedral angles. mdpi.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules over time, which is essential for understanding their interactions with other molecules, such as biological receptors.

Molecular dynamics (MD) simulations of piperazine-containing compounds have been used to study their behavior in solution and their interactions with biological targets. rsc.orgacs.org These simulations can reveal how the molecule moves, changes conformation, and forms intermolecular interactions, such as hydrogen bonds. For this compound, an MD simulation could provide a detailed picture of its conformational flexibility and its interactions with solvent molecules or a target protein. In studies of piperazine derivatives binding to receptors, MD simulations have been instrumental in identifying the key amino acid residues involved in the interaction. rsc.orgrsc.org

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to predict how a small molecule (ligand), such as this compound, might interact with a protein target. The process involves predicting the binding mode and affinity, often represented by a scoring function.

For instance, a study on 2-piperazin-1-yl-quinazolines, which share the piperazinyl moiety, used molecular docking to investigate their interactions with the integrin αIIbβ3, a target for antiplatelet therapy. nih.gov The docking experiments helped to determine key protein-ligand interactions and showed a correlation between docking scores and the experimentally determined affinity. nih.gov Similarly, molecular docking has been applied to derivatives of 2-pyridin-3-yl-benzo[d] researchgate.netnih.govoxazin-4-one to model their binding to human neutrophil elastase, an anti-inflammatory target. researchgate.netnih.gov

A hypothetical molecular docking study of this compound would involve:

Preparation of the Ligand and Receptor: Building a 3D model of this compound and obtaining the 3D structure of a potential protein target from a database like the Protein Data Bank.

Docking Simulation: Using software like AutoDock, Glide, or FRED to place the ligand into the binding site of the protein in various conformations. nih.gov

Analysis of Results: The resulting poses would be ranked based on a scoring function. The best poses would be analyzed to identify key interactions like hydrogen bonds, and hydrophobic interactions.

Table 1: Example of Molecular Docking Data for a Structurally Related Compound (Data is illustrative and based on studies of similar compounds)

ParameterValueReference
Target ProteinHuman Neutrophil Elastase researchgate.netnih.gov
Docking SoftwareFRED, GLIDE researchgate.netnih.gov
Key InteractionsHydrogen bonds, hydrophobic interactions researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time. nih.gov This method calculates the trajectory of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes and assess the stability of ligand-protein interactions. escholarship.org

While no specific MD simulation studies on this compound were found, research on other piperazine-containing molecules highlights the utility of this technique. For example, MD simulations were used to study the absorption of CO2 in an aqueous piperazine solution, revealing the molecular distribution and absorption mechanisms. nih.gov In the context of drug discovery, MD simulations are often used to refine the results of molecular docking. For a series of 2-aminobenzamide (B116534) inhibitors, MD simulations followed by binding free energy calculations were performed to predict their selectivity for different histone deacetylase (HDAC) isoforms. semanticscholar.org

A typical MD simulation study for the this compound-protein complex would involve:

System Setup: Placing the docked complex in a simulation box with explicit solvent (water) and ions to mimic physiological conditions.

Simulation Run: Running the simulation for a specific time period (nanoseconds to microseconds) to allow the system to reach equilibrium and to observe its dynamics.

Trajectory Analysis: Analyzing the simulation trajectory to assess the stability of the binding pose, conformational changes in the protein and ligand, and the persistence of key interactions.

Binding Free Energy Calculations

Binding free energy calculations are used to provide a more accurate prediction of the binding affinity between a ligand and a protein than docking scores alone. swarma.orgnih.gov Common methods include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). escholarship.orgnih.gov These methods calculate the free energy of binding by combining molecular mechanics energies with continuum solvation models. semanticscholar.org

Alchemical free energy calculations represent a more rigorous and computationally expensive approach to predict binding affinities. swarma.org These methods have become more accessible due to advancements in computing power and are widely used in drug discovery to prioritize candidate molecules. swarma.org

For a series of pyrazine-linked 2-aminobenzamides, MM/GBSA calculations were successfully used to develop predictive models of their inhibitory activity against different HDAC isoforms. semanticscholar.org These models were then used to prioritize compounds for synthesis and further testing. semanticscholar.org

Table 2: Example of Binding Free Energy Calculation Data for Related Compounds (Data is illustrative and based on studies of similar compounds)

MethodApplicationOutcomeReference
MM/GBSAPredicting inhibitory activity of 2-aminobenzamides against HDACsSignificant correlation between calculated binding free energy and in vitro activity semanticscholar.org
Alchemical Free EnergyPrioritizing congeneric ligands for a common receptorReduced statistical variance in binding free energy estimates swarma.org

Cheminformatics and Predictive Modeling

Cheminformatics involves the use of computational methods to analyze chemical data. These approaches can be used to predict the biological activity and potential targets of a molecule like this compound based on its structure.

Prediction of Activity Spectra for Substances (PASS) Analysis

PASS is a computer program that predicts the biological activity spectrum of a compound based on its structural formula. The prediction is based on a training set of known biologically active substances. The output is a list of potential biological activities with a corresponding probability to be active (Pa) or inactive (Pi).

While a PASS analysis for this compound is not publicly available, this tool is frequently used in early-stage drug discovery to identify promising lead compounds.

In Silico Target Prediction and Pathway Analysis

In silico target prediction methods use the chemical structure of a compound to predict its potential protein targets. nih.gov These approaches are based on the principle of chemical similarity, which states that structurally similar molecules are likely to have similar biological activities. nih.gov Ligand-based methods compare the query molecule to a database of compounds with known targets.

For example, computational studies on 2-[4-(aryl substituted) piperazin-1-yl] N, N-diphenylacetamides calculated the physicochemical similarity of these compounds to known antipsychotic drugs to predict their potential activity. nih.gov Once potential targets are identified, pathway analysis can be used to understand the biological pathways in which these targets are involved, providing insights into the compound's potential mechanism of action and therapeutic applications.

Reaction Mechanism Elucidation through Computational Approaches

Computational quantum chemistry methods, such as Density Functional Theory (DFT), can be used to elucidate the mechanisms of chemical reactions. rsc.orgmdpi.com These methods can calculate the energies of reactants, products, intermediates, and transition states, providing a detailed picture of the reaction pathway.

While no specific studies on the reaction mechanism for the synthesis of this compound were found, computational methods have been used to study the reactions of similar molecules. For example, reactive force field molecular dynamics simulations have been used to investigate the combustion of pyridine. ucl.ac.uk In another study, quantum chemical calculations were used to elucidate the mechanism of a one-pot synthesis of pyrrolidinedione derivatives. rsc.org

A computational study on the synthesis of this compound could, for example, investigate the mechanism of the nucleophilic aromatic substitution reaction between a dihalopyridine and piperazine, calculating the activation energies for different reaction pathways to determine the most likely mechanism.

Theoretical Studies on Acid-Base Properties and Protonation States

The acid-base properties and the predominant protonation states of this compound at physiological pH are critical for understanding its pharmacokinetic and pharmacodynamic profiles. Computational chemistry provides valuable insights into these characteristics by predicting acid dissociation constants (pKa) and the distribution of different ionic species.

Theoretical investigations into the protonation states of structurally related compounds, such as derivatives of 4-(pyridin-4-yl)piperazine, have been conducted to elucidate their behavior in aqueous solutions. nih.gov These studies highlight the influence of substituent groups on the basicity of the nitrogen atoms within the piperazine and pyridine rings.

For a molecule like this compound, there are multiple potential protonation sites: the two nitrogen atoms of the piperazine ring and the nitrogen atom of the pyridine ring. The electron-donating character of the hydroxyl group at the 4-position of the pyridine ring is expected to increase the electron density on the pyridine nitrogen, thereby enhancing its basicity. Conversely, the electron-withdrawing nature of the pyridin-4-ol moiety attached to one of the piperazine nitrogens will likely decrease the basicity of that nitrogen atom.

Computational models, such as those implemented in various software packages, can predict the pKa values associated with each potential protonation site. These predictions are often based on semi-empirical quantum chemical methods or more rigorous ab initio or density functional theory (DFT) calculations, often in combination with a continuum solvation model to simulate the aqueous environment. peerj.com

Based on studies of analogous compounds, it is anticipated that this compound can exist in multiple protonation states at physiological pH (around 7.4). nih.gov The primary protonation is likely to occur at the terminal, unsubstituted nitrogen of the piperazine ring, which is generally the most basic site. A second protonation could potentially occur at the pyridine nitrogen. The distribution of these species—neutral, monoprotonated, and diprotonated—is dependent on the specific pKa values of the respective conjugate acids.

A hypothetical distribution of the protonation states of this compound at a physiological pH of 7.4, based on calculations for similar structures, is presented in the table below. nih.gov This illustrates how computational methods can provide a quantitative picture of the equilibrium between different ionic forms of the molecule.

Table 1: Predicted Protonation States and Distribution of this compound at pH 7.4

SpeciesStructureChargePredicted Distribution (%)
NeutralThis compound0Minor
MonoprotonatedThis compound-H⁺ (at terminal piperazine N)+1Major
DiprotonatedThis compound-2H⁺ (at terminal piperazine N and pyridine N)+2Significant

Note: The distribution percentages are illustrative and based on computational studies of structurally similar compounds. Actual values would require specific calculations for this compound.

The accurate prediction of these protonation states is crucial, as the charge of the molecule influences its solubility, membrane permeability, and interaction with biological targets. nih.gov For instance, the ability of a molecule to exist in both monoprotonated and diprotonated forms at physiological pH can affect its binding affinity to different receptors or enzymes. nih.gov

Modern machine learning and deep learning approaches are also being increasingly applied to pKa prediction, offering the potential for rapid and accurate estimation for a large number of molecules. nih.gov These methods are trained on extensive datasets of experimental pKa values and can learn complex relationships between molecular structure and acid-base properties. nih.gov

Preclinical Biological Evaluation and Mechanistic Investigations of 2 Piperazin 1 Yl Pyridin 4 Ol

In Vitro Pharmacological Profiling

Receptor Binding and Functional Assays

No studies were found that detailed the binding affinity or functional activity of 2-(Piperazin-1-yl)pyridin-4-ol at G-protein coupled receptors, ion channels, or other receptor types. While research exists on other piperazine (B1678402) and pyridine (B92270) derivatives and their interactions with various receptors, such as sigma and neurotransmitter receptors, this information is not specific to this compound.

Neurotransmitter Uptake and Release Modulation

The potential for this compound to modulate the uptake or release of neurotransmitters has not been reported in the scientific literature. While other piperazine derivatives are known to interact with neurotransmitter systems, no such data is available for this specific compound.

Antioxidant and Radical Scavenging Activity Assessment

No published research was identified that has assessed the antioxidant or radical scavenging properties of this compound.

Antimicrobial Activity against Pathogenic Strains

While the antimicrobial properties of various pyridine and piperazine derivatives have been a subject of research, there are no specific studies available that report on the antibacterial or antifungal activity of this compound.

In Vivo Preclinical Studies (Focus on Mechanisms in Animal Models)

Comprehensive searches of available scientific literature and research databases did not yield specific in vivo preclinical studies for the compound this compound. While numerous studies exist for various derivatives of piperazine and pyridine, the data for this exact chemical entity is not publicly available. Research on related compounds with piperazine or pyridinol cores has explored a range of potential therapeutic applications; however, these findings cannot be directly attributed to this compound.

Evaluation of Neurotropic Effects (e.g., Anxiolytic, Anticonvulsant)

There is no specific information available in the reviewed literature regarding the evaluation of neurotropic effects, such as anxiolytic or anticonvulsant properties, of this compound in animal models. Studies on other piperazine derivatives have shown activity in models like the elevated plus maze and maximal electroshock seizure tests, but these results are not applicable to the specific compound . nih.gov

Assessment of Neuroprotective Potential in Disease Models

No studies were found that specifically assess the neuroprotective potential of this compound in animal models of neurological diseases such as Parkinson's or Alzheimer's disease. While related piperazine-containing molecules have been investigated for their potential to offer neuroprotection, for instance, by acting as dopamine (B1211576) D2/D3 agonists or by chelating iron, this line of research has not been extended to this compound. acs.orgacs.orgnih.govnih.gov

Anti-inflammatory Pathway Modulation

Information regarding the in vivo modulation of anti-inflammatory pathways by this compound is not available in the current body of scientific literature. Research into other piperazine derivatives has explored their effects on inflammatory markers and pathways, often in models like carrageenan-induced paw edema, but no such data exists for this compound. nih.govnih.govresearchgate.net

Cardiovascular System Effects and Underlying Mechanisms

There are no published in vivo studies detailing the effects of this compound on the cardiovascular system or the underlying mechanisms in animal models. While some choline (B1196258) analogs containing a piperazine moiety have been investigated for their cardiovascular effects, these compounds are structurally distinct from this compound. nih.gov

Investigation of Molecular Mechanisms of Action

Target Identification and Validation Strategies

Specific molecular targets for this compound have not been identified or validated in the available literature. The general class of piperazine-containing compounds is known to interact with a wide range of biological targets, including but not limited to serotonin (B10506) receptors, dopamine receptors, and various enzymes. drugbank.comwikipedia.orgnih.gov However, without dedicated research, it is not possible to specify the molecular targets of this compound. Target identification and validation for novel compounds typically involve a combination of computational modeling, in vitro binding assays, and functional assays, none of which have been reported for this particular molecule.

Elucidation of Specific Signaling Pathway Modulations

Comprehensive searches of scientific literature and biomedical databases have revealed a significant gap in the understanding of the specific signaling pathway modulations induced by this compound. At present, there are no published studies that delineate the intracellular signaling cascades affected by this compound. Research has not yet identified whether this molecule acts on well-known pathways such as those involving G-protein coupled receptors, receptor tyrosine kinases, or intracellular nuclear receptors. Consequently, the downstream effects on second messengers like cyclic AMP (cAMP) or inositol (B14025) triphosphate (IP3), and the subsequent activation or inhibition of protein kinases and transcription factors, remain uncharacterized. The lack of such fundamental data precludes any detailed discussion on its mechanism of action at the signaling level.

Allosteric Modulation and Orthosteric Binding Mechanisms

The nature of the interaction of this compound with its putative biological target(s) is currently unknown. There is no available research to indicate whether the compound functions as an orthosteric ligand, binding directly to the primary active site of a receptor or enzyme, or as an allosteric modulator, binding to a secondary site to modulate the affinity or efficacy of the endogenous ligand. Studies involving radioligand binding assays, competition assays, or functional assays designed to differentiate between these binding mechanisms have not been reported for this compound. Therefore, any discussion of its binding kinetics, affinity (Kd or Ki values), or cooperativity would be entirely speculative.

Cellular and Subcellular Localization Studies

There is a complete absence of published data regarding the cellular and subcellular localization of this compound. Investigations using techniques such as fluorescently tagging the molecule, immunocytochemistry to track its potential targets, or cell fractionation followed by analytical quantification have not been performed. As a result, it is not known whether the compound accumulates in specific cell types or within particular subcellular compartments, such as the plasma membrane, cytoplasm, nucleus, or mitochondria. This information is critical for understanding its mechanism of action and potential cellular effects, but is not yet available in the scientific literature.

Preclinical Efficacy in Relevant Disease Models (Mechanistic Focus)

Despite the potential therapeutic interest in compounds containing the piperazine and pyridine scaffolds, there are no published preclinical studies demonstrating the efficacy of this compound in any relevant disease models. The scientific literature lacks any in vivo or in vitro model data that would provide insight into its potential therapeutic applications. Consequently, there is no information on the mechanistic underpinnings of its efficacy in any pathological condition. The table below summarizes the lack of available data for key preclinical efficacy parameters.

Parameter Data
Disease Model Not Available
Route of Administration Not Available
Dosing Regimen Not Available
Efficacy Readouts Not Available
Mechanism of Action in vivo Not Available

Structure Activity Relationship Sar Studies of 2 Piperazin 1 Yl Pyridin 4 Ol Derivatives

Impact of Substitutions on the Pyridine (B92270) Ring Moiety

Research on related pyridinyl-piperazine derivatives has demonstrated that the nature and position of substituents on the pyridine ring are crucial for activity. For instance, in a series of 3-substituted 2-pyridinyl-1-piperazine derivatives developed as potential antipsychotic agents, the electronic characteristics of the substituent played a pivotal role. It was observed that electron-withdrawing groups were generally favorable for the desired biological profile, with a cyano moiety being identified as the optimal choice for enhancing dopamine (B1211576) receptor affinity and in vivo activity. nih.gov

Furthermore, studies on other pyridine-containing compounds have highlighted the importance of substituent placement. For example, in a series of pyrazol-4-yl-pyridine derivatives, substitutions at different positions of the pyridine ring led to significant variations in their activity as allosteric modulators of the M4 muscarinic acetylcholine (B1216132) receptor. nih.gov The introduction of halogen atoms, such as fluorine or bromine, to the pyridine ring has also been shown to impact affinity and selectivity for neuronal nicotinic receptors in epibatidine (B1211577) analogs, a different pyridinyl scaffold. nih.gov While these findings are not directly on the 2-(piperazin-1-yl)pyridin-4-ol core, they underscore the principle that modifications to the pyridine ring are a key strategy in tuning the pharmacological properties of such compounds.

Table 1: Impact of Pyridine Ring Substituents on the Activity of Related Pyridinyl-Piperazine Derivatives
Scaffold Pyridine Ring Substituent Observed Effect on Biological Activity Reference
3-Substituted 2-Pyridinyl-1-PiperazineCyanoOptimal for dopamine receptor affinity and antipsychotic activity. nih.gov
Epibatidine AnalogFluoroIncreased affinity and selectivity for certain nicotinic receptor subtypes. nih.gov
Epibatidine AnalogBromoModulated affinity and potency at nicotinic receptors. nih.gov

Role of Substituents on the Piperazine (B1678402) Nitrogen Atoms

The piperazine ring in the this compound scaffold possesses two nitrogen atoms, N1 and N4, which are key points for chemical modification. The substituents on these nitrogen atoms, particularly the N4-position, are critical determinants of the compound's interaction with its biological target.

A wide array of substituents, ranging from simple alkyl chains to complex aryl and heteroaryl moieties, have been explored on the N4-nitrogen of the piperazine ring in various drug discovery programs. The nature of this substituent directly influences the compound's affinity, selectivity, and functional activity. For example, in a series of 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (B39311) derivatives, variation of the aryl substituent on the piperazine ring led to the discovery of potent, non-competitive inhibitors of inflammatory caspases. nih.gov Specifically, an ethylbenzene (B125841) derivative displayed low nanomolar inhibitory constants. nih.gov

In the context of antipsychotic drug design, arylpiperazine moieties are common. The substitution pattern on the terminal aryl ring can significantly impact receptor binding profiles. Studies on indazole and piperazine-based multi-target ligands for dopamine and serotonin (B10506) receptors have shown that the size and electronic nature of substituents on the phenyl ring of the piperazine moiety affect binding affinities. tandfonline.com For instance, halogen substitutions at the ortho and meta positions of the phenyl ring were generally more favorable than larger ether or thioether substituents. tandfonline.com

Table 2: Influence of Piperazine N4-Substituents on the Activity of Related Piperazine Derivatives
Scaffold Piperazine N4-Substituent Observed Effect on Biological Activity Reference
4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidineEthylbenzenePotent, pan-selective inhibition of inflammatory caspases. nih.gov
Indazole-piperazine hybridOrtho- or meta-halogenated phenylPreferred for dopamine and serotonin receptor binding affinity. tandfonline.com
Thiazolo[5,4-d]pyrimidinePhenyl or BenzylTolerated for adenosine (B11128) A2A receptor binding. mdpi.com
Thiazolo[5,4-d]pyrimidinePhenylethylReduced adenosine A2A receptor binding activity. mdpi.com

Influence of the Connecting Linker Length and Flexibility

In many derivatives of this compound, the substituent on the N4-piperazine nitrogen is connected via a linker. The length and flexibility of this linker are crucial parameters that can profoundly affect the biological activity of the molecule. The linker's role is to position the terminal substituent optimally within the binding pocket of the target protein to achieve high-affinity interactions.

The length of the alkyl linker can determine the distance between the core scaffold and a distal pharmacophoric group. Studies on new (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands have shown that a four-carbon chain was optimal when the terminal fragment was a heteroaryl group. nih.gov This suggests that an optimal linker length is required to bridge the two key binding regions of the receptor.

The flexibility of the linker is another important consideration. A rigid linker can pre-organize the molecule into a bioactive conformation, potentially increasing affinity by reducing the entropic penalty upon binding. Conversely, a more flexible linker may allow the molecule to adopt multiple conformations to fit into a dynamic binding site. The insertion of a piperazine moiety into a linker, as seen in PROTACs, can increase rigidity and improve solubility. nih.govrsc.org However, the chemical groups surrounding the piperazine can significantly affect its properties. nih.govrsc.org

Stereochemical Effects on Biological Activity and Selectivity

The introduction of chiral centers into the this compound scaffold or its substituents can lead to stereoisomers with distinct pharmacological profiles. The three-dimensional arrangement of atoms in a molecule can dramatically influence its interaction with a chiral biological target, such as a receptor or enzyme.

While specific studies on the stereochemistry of this compound derivatives are not extensively reported, research on related chiral piperazine derivatives highlights the importance of stereochemistry. For example, a study on chiral, nonracemic (piperazin-2-yl)methanol derivatives, synthesized from (S)-serine, demonstrated that stereochemistry influenced their affinity for sigma receptors. nih.gov The different spatial arrangement of substituents in the cis- and trans-isomers resulted in varied binding affinities. nih.gov

This principle is a cornerstone of medicinal chemistry, where it is common for one enantiomer of a chiral drug to exhibit the desired therapeutic activity, while the other may be inactive or even produce undesirable side effects. Therefore, the stereochemical configuration of any chiral center within a this compound derivative is a critical factor to consider during drug design and development.

Bioisosteric Replacements of the Hydroxyl Group or Pyridine Nitrogen

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the physicochemical properties of a lead compound while retaining or improving its biological activity. In the this compound scaffold, both the hydroxyl group and the pyridine nitrogen are potential sites for such modifications.

The hydroxyl group at the 4-position of the pyridine ring is a key hydrogen bond donor and acceptor. Its replacement with other functional groups can alter the compound's solubility, metabolic stability, and target interactions. For example, replacing a hydroxyl group with a fluorine atom is a common bioisosteric switch that can block metabolic oxidation and modulate lipophilicity. While not directly on the pyridinol scaffold, the principle of replacing a hydroxyl group with a methyl group has also been explored in other heterocyclic systems to investigate the impact on analgesic properties. nih.gov

The nitrogen atom in the pyridine ring is another site for bioisosteric replacement. Replacing the pyridine ring with other five- or six-membered heterocycles can alter the electronic distribution, pKa, and hydrogen bonding capacity of the molecule, thereby influencing its pharmacological profile. For instance, the replacement of a pyridine-N-oxide with a 2-difluoromethylpyridine has been shown to be a successful bioisosteric switch in quorum sensing inhibitors, enhancing their activity. rsc.org

Table 3: Common Bioisosteric Replacements and Their Potential Impact
Original Group Bioisosteric Replacement Potential Impact on Properties Reference
Hydroxyl (-OH)Fluorine (-F)Increased metabolic stability, altered lipophilicity. rsc.org
Hydroxyl (-OH)Methyl (-CH3)Altered hydrogen bonding and steric profile. nih.gov
Pyridine NitrogenOther Heteroatoms (e.g., in Thiophene, Pyrimidine)Modified electronics, pKa, and hydrogen bonding capacity. tandfonline.com
Pyridine-N-oxide2-DifluoromethylpyridineEnhanced biological activity. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design

Quantitative Structure-Activity Relationship (QSAR) modeling and ligand-based drug design are computational tools that play a crucial role in modern drug discovery. These methods aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For derivatives of this compound, QSAR studies can provide valuable insights into the key structural features that govern their activity. By analyzing a dataset of compounds with known activities, QSAR models can identify important physicochemical descriptors, such as electronic, steric, and hydrophobic properties, that are correlated with biological response. For example, a QSAR study on a series of arylpiperazine compounds targeting the 5-HT1A receptor identified a robust model that could predict the affinity of new compounds. nih.gov

Ligand-based drug design approaches, such as pharmacophore modeling, can be used to develop a three-dimensional representation of the essential structural features required for biological activity. This pharmacophore model can then be used to virtually screen large compound libraries to identify new potential hits with the desired activity profile. While specific QSAR models for this compound derivatives are not widely published, the general principles of these computational methods are highly applicable to the rational design and optimization of new analogs within this chemical series.

Development of Analogues and Derivatives of 2 Piperazin 1 Yl Pyridin 4 Ol

Focused Library Design and Synthesis:There is no evidence of the design or synthesis of focused chemical libraries based on the 2-(Piperazin-1-yl)pyridin-4-ol core structure.

Due to these limitations, it is not feasible to generate a thorough and informative scientific article that strictly adheres to the requested topics for this compound. The available scientific record does not support a detailed exposition on the development of its analogues and derivatives at this time.

Analytical Methodologies for Research and Characterization Applications

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of "2-(Piperazin-1-yl)pyridin-4-ol" and its related substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly pivotal.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

Reversed-phase HPLC (RP-HPLC) is a powerful and widely used method for determining the purity and quantifying "this compound" in bulk drug substance and research formulations. While specific validated methods for this exact molecule are not widely published, methods for structurally similar piperazine-pyridine derivatives provide a strong foundation for method development. For instance, the analysis of related compounds has been successfully achieved using a C18 stationary phase with a mobile phase consisting of an acetonitrile (B52724) and phosphate (B84403) buffer mixture, with UV detection. ptfarm.plresearchgate.netnih.gov

A typical HPLC method for the purity and assay of "this compound" would be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Illustrative HPLC Method Parameters:

ParameterTypical Conditions
Column Octadecyl silane (B1218182) (C18), 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Phosphate Buffer (pH 2.0-3.0)
Detection UV at an appropriate wavelength (e.g., 239 nm) researchgate.net
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Temperature Ambient or controlled (e.g., 25 °C)

This method would be capable of separating the main component from its potential impurities, such as starting materials, by-products, and degradation products. The quantification is typically performed by comparing the peak area of the analyte to that of a reference standard of known concentration.

Gas Chromatography (GC) for Volatile Impurity Analysis

Gas Chromatography is an essential technique for the detection and quantification of residual volatile organic compounds (VOCs) that may be present as impurities from the synthesis process. These can include solvents like toluene, methanol, or dichloromethane. researchgate.net Due to the low volatility of "this compound", headspace GC is the preferred method for analyzing these volatile impurities, as it avoids the contamination of the GC system with the non-volatile active substance. researchgate.net

For less volatile organic impurities that are not amenable to headspace analysis, direct injection GC with a flame ionization detector (FID) can be employed, often requiring derivatization to increase the volatility and thermal stability of the analytes. researchgate.net

Typical GC Headspace Method for Residual Solvents:

ParameterTypical Conditions
Column Capillary column (e.g., DB-624 or equivalent)
Oven Program Isothermal at a lower temperature followed by a ramp to a higher temperature
Injector Headspace autosampler
Detector Flame Ionization Detector (FID)
Carrier Gas Nitrogen or Helium

Electrophoretic Techniques for Purity and Homogeneity

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative or complement to HPLC for assessing the purity and homogeneity of "this compound". CE separates ions based on their electrophoretic mobility in an applied electric field. This technique is particularly useful for charged or highly polar compounds and can often provide a different selectivity profile compared to HPLC.

Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), can be employed. CZE separates analytes based on their charge-to-size ratio, while MEKC can separate neutral compounds by partitioning them between the aqueous buffer and micelles.

Hypothetical Capillary Zone Electrophoresis Parameters:

ParameterTypical Conditions
Capillary Fused silica (B1680970), 50-75 µm i.d.
Background Electrolyte Phosphate or borate (B1201080) buffer at a controlled pH
Voltage 15-30 kV
Detection UV-Vis Diode Array Detector (DAD)
Temperature 25 °C

Spectrophotometric Assays for Detection and Quantification in Research Matrices

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of "this compound" in solutions, particularly for in-process controls or in certain research matrices where high specificity is not required. The method relies on the principle that the compound absorbs light at a specific wavelength.

A quantitative analysis would involve creating a calibration curve by measuring the absorbance of a series of solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. Based on analyses of similar structures, characteristic absorption maxima can be expected in the UV range. For example, a related piperazine-pyridine derivative exhibited absorption maxima at 225 nm, 285 nm, and 350 nm in a hydrochloric acid solution. researchgate.netnih.gov

Example of Spectrophotometric Data:

Wavelength (λmax)Molar Absorptivity (ε)
~225 nmε₁
~285 nmε₂
~350 nmε₃

Note: The exact wavelengths and molar absorptivity values would need to be experimentally determined for "this compound".

Future Research Directions and Translational Perspectives

Exploration of Novel Therapeutic Areas through Preclinical Research

The structural components of 2-(Piperazin-1-yl)pyridin-4-ol suggest a broad spectrum of potential biological activities that warrant preclinical investigation. The pyridine (B92270) nucleus is a core component in drugs used for infectious diseases, inflammation, oncology, and neurological conditions. nih.govresearchgate.net Similarly, the piperazine (B1678402) ring is integral to drugs with anticancer, antimicrobial, antipsychotic, and antihistamine properties. rsc.orgresearchgate.netresearchgate.net Consequently, future preclinical research should focus on evaluating this compound across several promising therapeutic domains.

Key areas for exploration include:

Oncology: Many piperazine and pyridine derivatives exhibit potent anticancer activity. researchgate.netrsc.org Preclinical studies could assess the cytotoxicity of this compound against various cancer cell lines, such as those for prostate, lung, and colorectal cancer. rsc.org Investigations into its mechanism of action, for example, as a kinase inhibitor, could reveal novel therapeutic targets. nih.gov

Neurodegenerative and Psychiatric Disorders: The piperazine moiety is a common feature in drugs targeting the central nervous system (CNS). rsc.org Research into the potential of derivatives as antagonists for receptors implicated in neurodegenerative diseases like Parkinson's and Alzheimer's is a promising avenue. mdpi.comnih.gov Preclinical models could be used to evaluate the compound's ability to modulate neurotransmitter systems or act on targets like sigma receptors. nih.gov

Infectious Diseases: The pyridine scaffold is present in numerous compounds with demonstrated antimicrobial, antifungal, and antiviral properties. nih.govrsc.orgmdpi.com Future studies should include screening this compound for efficacy against a panel of pathogenic bacteria, fungi, and viruses, including drug-resistant strains. mdpi.com

Inflammatory and Metabolic Diseases: Derivatives of both parent scaffolds have been explored as anti-inflammatory and antidiabetic agents. nih.govmdpi.com Preclinical research could investigate the compound's potential to modulate inflammatory pathways or its efficacy in models of diabetes, for instance, by inhibiting enzymes like α-glucosidase or DPP-4. mdpi.com

Potential Therapeutic AreaRationale Based on Core ScaffoldsSuggested Preclinical Models
OncologyPiperazine and pyridine are common in anticancer agents and kinase inhibitors. researchgate.netnih.govrsc.orgCytotoxicity assays on human cancer cell lines (e.g., HCT116, PC3, A549); Xenograft models in mice. rsc.org
NeuroprotectionDerivatives show potential as adenosine (B11128) A2A receptor antagonists for Parkinson's or Alzheimer's disease. mdpi.comIn vitro neurotoxicity models; In vivo models of neurodegeneration (e.g., 6-OHDA-lesioned rats). nih.gov
AntimicrobialPyridine-containing compounds have shown broad-spectrum antibacterial and antifungal activity. nih.govmdpi.comMinimum Inhibitory Concentration (MIC) assays against pathogenic bacteria (e.g., S. aureus, E. coli) and fungi (e.g., Candida species). rsc.orgmdpi.com
AntiviralPyridine derivatives have been investigated as potential antiviral agents, including against HIV. nih.govrsc.orgCell-based viral replication assays (e.g., against influenza, HIV). rsc.org

Advanced Drug Delivery System Research for Enhanced Efficacy in Preclinical Models

To maximize the therapeutic potential of this compound, research into advanced drug delivery systems is crucial. These systems can improve solubility, enhance bioavailability, protect the compound from degradation, and enable targeted delivery to specific tissues, thereby increasing efficacy and reducing potential off-target effects. nih.gov

Future research in this area should focus on:

Nanoparticle-Based Systems: Encapsulating the compound in nanocarriers like liposomes, polymeric nanoparticles, or polymer-lipid hybrid nanoparticles could improve its pharmacokinetic profile. nih.govacs.org These systems can protect the drug cargo and can be surface-modified with ligands to target specific cells, such as cancer cells overexpressing certain receptors. acs.org

Polymeric Drug Conjugates: Covalently linking this compound to biocompatible and biodegradable polymers like hyaluronic acid could enhance its solubility and circulation time. nih.govd-nb.info This approach is particularly relevant for targeted cancer therapy, as many tumor cells overexpress receptors for such polymers. nih.gov

Stimuli-Responsive Systems: Designing delivery systems that release the compound in response to specific physiological triggers at the disease site (e.g., changes in pH, temperature, or enzyme concentration) would represent a significant advancement. This strategy allows for controlled, site-specific drug release, maximizing therapeutic impact.

Drug Delivery SystemPotential Advantage for Preclinical ModelsExample Application
Polymeric NanoparticlesImproved stability, sustained release, and potential for targeted delivery. nih.govFormulating this compound within nanoparticles to enhance its accumulation in tumor tissues.
LiposomesHigh encapsulation ability, biocompatibility, and ability to deliver both hydrophilic and hydrophobic drugs. nih.govEncapsulating the compound to improve its delivery across the blood-brain barrier for CNS applications.
Protein-Mediated DeliveryGood biocompatibility and facile chemical modifications for targeting. acs.orgConjugating the compound to proteins like ferritin to facilitate targeted delivery to cancer cells expressing transferrin receptor 1 (TfR1). acs.org
Hyaluronic Acid-Based CarriersBiocompatibility, biodegradability, and specific targeting of receptors like CD44 on cancer cells. nih.govDeveloping a hyaluronic acid conjugate to target and treat inflammatory or cancerous tissues.

Investigation of Combination Therapies in Preclinical Disease Models

The complexity of diseases like cancer often necessitates combination therapies to achieve superior efficacy and overcome drug resistance. Future preclinical studies should investigate the synergistic potential of this compound when combined with existing therapeutic agents. The goal is to identify combinations that enhance therapeutic outcomes, allow for dose reduction of one or both agents, and minimize toxicity.

Potential combination strategies to explore include:

Oncology: Combining this compound with standard-of-care chemotherapeutic agents or targeted therapies could lead to synergistic antitumor effects. nih.gov For instance, if the compound is found to be a dual inhibitor of kinases like PIKfyve and PIP4K2C, as seen with other pyridine-based scaffolds, it could be combined with other signaling pathway inhibitors. mdpi.com

Infectious Diseases: In cases of bacterial or fungal infections, combining the compound with existing antibiotics or antifungals could help combat resistance and enhance pathogen clearance.

Pulmonary Arterial Hypertension (PAH): Inspired by research on other pyrazolo[3,4-b]pyridine derivatives, this compound could be investigated in combination with vasodilators for a dual approach that targets both vascular remodeling and relaxation. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing the drug discovery process by accelerating the identification and optimization of lead compounds. preprints.orgpreprints.org These computational tools can analyze vast datasets to predict biological activities, optimize molecular properties, and design novel compounds with enhanced efficacy and safety profiles. researchgate.netmdpi.com

Future applications of AI/ML for this compound and its derivatives include:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel derivatives based on their chemical structure. youtube.com This allows for the virtual screening of large chemical libraries to identify the most promising candidates for synthesis and testing, saving significant time and resources. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold. mdpi.com These models can be trained to optimize for multiple parameters simultaneously, such as high potency against a specific target, good solubility, and low predicted toxicity. preprints.org

Target Identification and Binding Pose Prediction: AI algorithms can predict potential protein targets for the compound by analyzing its structure. mdpi.com Molecular docking and dynamic simulations, enhanced by machine learning, can predict how the compound binds to its target, providing crucial insights for further structure-based optimization. nih.govresearchgate.net

AI/ML ApplicationObjectiveExpected Outcome
Quantitative Structure-Activity Relationship (QSAR)Predict the therapeutic activity of new derivatives based on their molecular features. youtube.comnih.govRapid identification of high-potential analogues for synthesis, prioritizing experimental resources.
Generative Models for De Novo DesignCreate novel molecules with optimized multi-parameter profiles (e.g., potency, selectivity, ADME properties). preprints.orgmdpi.comDiscovery of next-generation compounds with superior therapeutic profiles compared to the parent molecule.
Target Prediction and Molecular DockingIdentify likely biological targets and elucidate the compound's binding mechanism at an atomic level. nih.govmdpi.comA deeper understanding of the mechanism of action, enabling rational, structure-based drug design.
Synthesis Pathway OptimizationPredict optimal reaction conditions and synthetic routes to improve the efficiency of chemical synthesis. researchgate.netReduced costs and timelines for the chemical synthesis of the compound and its derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.